2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE
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Overview
Description
2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the acetonitrile group . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE include other triazoloquinazolines and related heterocyclic compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities. For example, 1,2,4-triazolopyrimidines and 1,3,4-thiadiazoles are structurally related but have distinct properties and applications .
Properties
IUPAC Name |
2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-8-17-12(20)10-5-3-4-6-11(10)19-13(17)16-18(9-7-15)14(19)21/h3-6H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLHGHSXDBSWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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